molecular formula C27H32N2O6 B15286747 (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid

Cat. No.: B15286747
M. Wt: 480.6 g/mol
InChI Key: BUYLKVIICSUHDX-UHFFFAOYSA-N
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Description

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a leucine residue, which is further integrated into an oxazolidine ring. The compound’s distinct configuration and functional groups make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the amino group of leucine using the Fmoc group. This is followed by the formation of the oxazolidine ring through cyclization reactions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to enhance efficiency and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophiles employed.

Scientific Research Applications

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. The oxazolidine ring can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Diphenylalanine: Another Fmoc-protected compound used in peptide synthesis and hydrogel formation.

    Fmoc-Lysine: Similar in structure but with a lysine residue instead of leucine.

    Fmoc-Valine: Contains a valine residue and is used in similar applications.

Uniqueness

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid stands out due to its specific combination of the Fmoc group, leucine residue, and oxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYLKVIICSUHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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